molecular formula C13H12N2O3 B6387100 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1261926-47-9

2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid

Cat. No.: B6387100
CAS No.: 1261926-47-9
M. Wt: 244.25 g/mol
InChI Key: MPTYUAYASVIRAV-UHFFFAOYSA-N
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Description

2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylic acid group attached to a pyridine ring. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of Functional Groups: The amino group can be introduced through nucleophilic substitution reactions, while the hydroxymethyl group can be added via hydroxymethylation reactions.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions to introduce various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Conversion of hydroxymethyl to carboxylic acid.

    Reduction: Formation of alcohols or aldehydes from carboxylic acids.

    Substitution: Introduction of various functional groups at the amino position.

Scientific Research Applications

2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine: Lacks the carboxylic acid group.

    2-Amino-5-[3-(hydroxymethyl)phenyl]benzoic acid: Contains a benzoic acid ring instead of a pyridine ring.

Uniqueness: 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

2-amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-2-8(4-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTYUAYASVIRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687105
Record name 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-47-9
Record name 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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